![molecular formula C11H10FN3O B2446496 N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine CAS No. 941400-62-0](/img/structure/B2446496.png)
N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine
Übersicht
Beschreibung
N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine is a compound that features a unique combination of a fluoro-substituted phenyl ring and an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Hydroxylamine Moiety: The hydroxylamine group is typically introduced through the reaction of a nitroso compound with a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Nucleophilic Reactivity of the Hydroxylamine Group
The hydroxylamine functional group (-NH-O-) serves as a nucleophilic site, enabling condensation and addition reactions. Key reactions include:
-
Condensation with Carbonyl Compounds :
The compound can act as a nucleophile in Schiff base formation, as demonstrated in its synthesis via condensation of 2-fluoro-6-(1H-imidazol-1-yl)benzaldehyde with hydroxylamine hydrochloride . This reaction proceeds under basic conditions, yielding the oxime structure. -
Oxidation Reactions :
Hydroxylamines are prone to oxidation, forming nitroso intermediates. While direct data for this compound is limited, analogous hydroxylamines oxidize to nitro compounds under mild oxidizing agents (e.g., H₂O₂) .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring’s substitution pattern directs EAS reactivity:
-
Fluorine as a Meta-Director :
The electron-withdrawing fluorine atom at the 2-position deactivates the ring, favoring electrophilic attack at the meta position relative to fluorine. -
Imidazole as an Ortho/Para-Director :
The imidazole’s nitrogen lone pairs activate the phenyl ring, promoting substitution at ortho/para positions to the imidazole .
Competing Effects :
The combined influence of fluorine and imidazole creates regioselectivity challenges, often requiring computational modeling (e.g., DFT) to predict dominant pathways .
Coordination Chemistry with Metals
The imidazole moiety and hydroxylamine group enable metal coordination:
-
Imidazole as a Ligand :
Imidazole’s nitrogen atoms can bind to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes that enhance catalytic or biological activity . -
Hydroxylamine-Metal Interactions :
Hydroxylamines participate in redox reactions with metals, such as Fe³⁺-mediated oxidation to nitroxides .
Acid/Base Behavior
The hydroxylamine group exhibits pH-dependent tautomerism and protonation:
-
Tautomeric Equilibrium :
In solution, the compound may exist as a conjugated imine (C=N-OH) or hydrazone (N-OH-C), as observed in structurally similar benzimidazole derivatives . 2D NMR studies on analogous compounds (e.g., SI-2 ) confirm the dominance of the conjugated imine form . -
pKa Values :
The hydroxylamine’s NH proton has an estimated pKa of ~6–8, making it susceptible to deprotonation under basic conditions .
Metabolic Stability and Degradation
Phase I metabolism studies on structurally related compounds reveal:
Compound | Modification Site | Human Liver Microsome Half-Life (min) |
---|---|---|
6a | Fluorinated pyridine | 4.93 |
6b | Fluorinated benzimidazole | 5.76 |
SI-2 | Parent compound | 3.0 |
Fluorination at the benzimidazole or pyridine rings enhances metabolic stability by reducing oxidative degradation .
Reactivity in Medicinal Chemistry Contexts
-
Hydrogen Bonding :
The NH group in the hydroxylamine acts as a hydrogen bond donor, critical for target binding. Replacement with NCH₃, O, or S abolishes activity (Table 3) :
Compound | X | IC₅₀ (nM) |
---|---|---|
6v | NCH₃ | >1000 |
8a | O | >1000 |
8b | S | >1000 |
-
Structural Rigidity :
Conjugation between the imine and aromatic systems stabilizes the molecule, reducing off-target reactivity .
Stability Under Reaction Conditions
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine typically involves the reaction of 2-fluoro-6-(1H-imidazol-1-yl)phenyl derivatives with hydroxylamine under controlled conditions. The resultant compound has a unique structure that allows for various interactions with biological targets, making it a subject of interest for further research.
Key Structural Features:
- Imidazole Ring : The presence of an imidazole ring enhances the compound's ability to form hydrogen bonds, which is crucial for its biological activity.
- Fluorine Substitution : The fluorine atom contributes to the lipophilicity and overall stability of the compound, potentially influencing its pharmacokinetics and pharmacodynamics.
Biological Activities
Research indicates that this compound exhibits several biological activities, which can be categorized as follows:
Antimicrobial Activity
Studies have shown that compounds containing imidazole and hydroxylamine moieties possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt microbial cell functions through interactions with essential enzymes or cellular structures .
Anticancer Properties
This compound has been investigated for its anticancer potential. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation in vitro and in vivo. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Case Studies
Several case studies highlight the application of this compound in various therapeutic contexts:
Wirkmechanismus
The mechanism of action of N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect pathways related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{1-[2-chloro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine
- N-{1-[2-bromo-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine
- N-{1-[2-iodo-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine
Uniqueness
N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs .
Biologische Aktivität
N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive understanding of this compound.
Chemical Structure and Properties
The compound this compound features a hydroxylamine functional group attached to a substituted imidazole and phenyl moiety. Its molecular formula is C13H12FN3O, and it exhibits properties that suggest potential therapeutic applications.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various imidazole derivatives, including those similar to this compound. For instance, compounds with imidazole rings have shown significant in vitro activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antibacterial Activity of Imidazole Derivatives
Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
---|---|---|---|
Compound A | S. aureus | 32 | |
Compound B | E. coli | 27 | |
This compound | TBD | TBD |
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to the presence of the imidazole ring, which is known for its role in inhibiting cancer cell proliferation. Research on similar compounds has demonstrated their ability to inhibit Wnt signaling pathways, crucial in cancer progression .
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of imidazole derivatives on colorectal cancer cell lines (SW480 and HCT116). The results indicated that certain derivatives exhibited IC50 values as low as 0.12 µM, significantly inhibiting cell growth compared to standard treatments .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with hydroxylamine groups can act as enzyme inhibitors, potentially affecting metabolic pathways in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Imidazole derivatives have been shown to influence ROS levels, impacting cellular stress responses and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazole or phenyl rings can significantly alter potency and selectivity against different biological targets.
Table 2: Structure-Activity Relationship Insights
Eigenschaften
IUPAC Name |
(NE)-N-[1-(2-fluoro-6-imidazol-1-ylphenyl)ethylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-8(14-16)11-9(12)3-2-4-10(11)15-6-5-13-7-15/h2-7,16H,1H3/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWASHVEDCRJHB-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=CC=C1F)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=CC=C1F)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.